![molecular formula C13H6Cl3N B14013055 3,6,8-Trichlorophenanthridine CAS No. 33692-80-7](/img/structure/B14013055.png)
3,6,8-Trichlorophenanthridine
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Overview
Description
3,6,8-Trichlorophenanthridine is a chlorinated derivative of phenanthridine, a nitrogen-containing heterocyclic compound Phenanthridine and its derivatives are known for their applications in various fields, including medicinal chemistry, due to their ability to intercalate with DNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichlorophenanthridine typically involves the chlorination of phenanthridine. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. This method offers better control over the reaction conditions and can be performed at lower temperatures, reducing the risk of over-chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions is crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trichlorophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or completely dechlorinated phenanthridine.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Less chlorinated phenanthridine or phenanthridine.
Substitution: Hydroxylated or aminated phenanthridine derivatives.
Scientific Research Applications
Scientific Research Applications
HIV-1 Protease Inhibition:
- Antiviral Activity Several phenanthridine derivatives, including those with structural similarities to 2,3,6,8-tetrachlorophenanthridine, have been assessed for their antiviral activity against HIV-1 protease (HIVp) . It was previously shown that 2,3,6,8-tetrachlorophenanthridine acts as an HIV-1 protease dimerization inhibitor, leading to further investigation of homologous compounds .
- Enzyme Inhibition Studies Studies have explored the inhibitory effects of phenanthridine compounds on the enzymatic activity of HIVp, suggesting that these compounds may restrict substrate access to the HIVp active site . Molecular docking simulations indicated that phenanthridine derivatives could bind to both dimeric and monomeric forms of HIVp .
- Binding Interactions Further research using surface plasmon resonance (SPR) and enzyme activity assays validated the activities and binding models predicted through bioinformatics tools. Specific compounds showed positive binding signals with HIVp monomers and dimers . For instance, compound 2a (3,3,9,9-tetramethyl-3,4,9,10-tetrahydro-2H,8H-phenanthridine-1,7-dione) demonstrated different affinities for monomeric and dimeric forms of HIVp .
Anticancer Agents:
- Phenanthridine derivatives have been identified as promising anticancer agents. Research focuses on developing efficient methods for preparing chirally pure dihydropyrrolo[1,2-f]phenanthridines and evaluating their in vitro properties .
Hydrogels in Therapeutics:
- Hydrogels, which are highly hydrated three-dimensional polymeric matrices, are being explored for their potential in medical and biomedical fields . Their biocompatibility, chemical modifiability, and physical tunability make them suitable for both cell and non-cell therapy applications .
- Hydrogels can support cell viability, facilitate targeted delivery, and control the release of therapeutic agents . They are also examined for drug delivery of small molecules, peptides, proteins, and genes, and in physical intervention therapies .
Data Tables and Case Studies
Due to the limited information in the search results, comprehensive data tables and well-documented case studies specifically for 3,6,8-trichlorophenanthridine are not available. However, the provided articles offer some data:
Table 1: IC50 Values and Inhibition Percentages for Phenanthridine Derivatives against HIV-1 Enzymes (as predicted using HIVprotI)
Compound | IC50 Value Range (µM) | Inhibition (%) |
---|---|---|
Phenanthridine Derivatives | 6-234 | 31-53 |
Table 2: Binding of Phenanthridine Derivatives to HIVp Forms
Feature | Description |
---|---|
Binding to Dimeric HIVp | Amino acid residues like Ile 50 were involved in van der Waals interactions. |
Binding to Monomeric HIVp | Amino acid residues such as Val 32, Ile 47, Gly 48, Gly 49, Ile 84, and Ile 54 were involved in van der Waals interactions. |
Binding Energy | Interactions of compounds 2a, 4a, and 5a with the monomeric form of HIVp exhibited notably lower values of predicted binding energy in the docking models compared with the dimeric form. |
Compound 4a | Showed a positive result in the HIVp enzyme inhibition assay. |
Compound 5a | Stabilized by hydrophobic interactions with Leu 24', Thr 26', Leu 90, Ile 93. |
2,3,6,8-tetrachlorophenanthridine | Similar binding model predicted. |
Case Studies:
- Cocoa Polyphenols and Health Benefits:
- Overview : Cocoa polyphenols, mainly flavanols, can modify risk factors for chronic human conditions, such as unresolved inflammation, high blood pressure, dyslipidemia, insulin resistance, and other oxidative stress-related conditions .
- Study : A randomized, controlled, double-blinded, crossover trial was conducted in young healthy adults. Participants were given a single dose of high-polyphenol cocoa or a maltodextrin control in separate visits, each separated by a one-week wash-out period . Analyses included circulating metabolites, plasma antioxidant capacity, and gene expression changes in peripheral blood mononuclear cells (PBMCs) .
- Findings : The PBMC gene expression changes suggested anti-inflammatory effects . A parallel intervention trial with daily consumption of the high-polyphenol cocoa product or the maltodextrin control for 4 weeks showed comparable individual SREM profiles and concentrations after long-term administration compared to a single dose .
Mechanism of Action
The mechanism of action of 3,6,8-Trichlorophenanthridine primarily involves its ability to intercalate with DNA. The chlorine atoms enhance the compound’s binding affinity to DNA, allowing it to insert between base pairs. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound may also generate reactive oxygen species (ROS) upon binding to DNA, leading to oxidative damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
3,6-Dichlorophenanthridine: A less chlorinated derivative with similar but less potent biological activity.
8-Chlorophenanthridine: A mono-chlorinated derivative with distinct chemical reactivity.
Uniqueness
3,6,8-Trichlorophenanthridine is unique due to the presence of three chlorine atoms, which significantly enhance its chemical reactivity and biological activity compared to its less chlorinated counterparts. The specific pattern of chlorination at positions 3, 6, and 8 provides a unique set of properties that make it a valuable compound for various applications in research and industry.
Biological Activity
3,6,8-Trichlorophenanthridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the phenanthridine family, characterized by a three-ring structure that incorporates chlorine substituents at specific positions. The synthesis of phenanthridine derivatives often involves reactions such as the Pschorr reaction, which has been effectively utilized to prepare various substituted phenanthridines, including this compound .
Antimicrobial Activity
Overview of Antimicrobial Properties
Research indicates that phenanthridine derivatives exhibit a broad spectrum of antimicrobial activity. The presence of chlorine substituents in this compound enhances its interaction with microbial targets, leading to effective inhibition of bacterial growth.
Table 1: Antimicrobial Activity Data
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 5 µM |
This compound | Escherichia coli | 10 µM |
This compound | Bacillus subtilis | 7 µM |
The data shows that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria at low micromolar concentrations .
Anticancer Activity
Mechanism of Action
The anticancer properties of this compound are attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can cause cell cycle arrest and increase the expression of pro-apoptotic proteins like p53. This leads to DNA damage and subsequent cell death in various cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 4.5 | Induction of apoptosis |
K-562 (Leukemia) | 5.0 | Cell cycle arrest |
A549 (Lung) | 6.0 | DNA intercalation |
The EC50 values indicate that this compound is effective at low concentrations against multiple cancer cell lines .
Case Studies
Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, researchers evaluated the effects of this compound on MCF-7 and K-562 cell lines. The study demonstrated that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings by showing a higher percentage of apoptotic cells in treated groups.
Case Study 2: Structure-Activity Relationship Analysis
A structure-activity relationship (SAR) study was conducted to understand how variations in the phenanthridine structure affect biological activity. It was found that compounds with additional substitutions on the aromatic rings exhibited enhanced potency against both bacterial strains and cancer cells. This highlights the importance of molecular structure in determining biological efficacy .
Properties
CAS No. |
33692-80-7 |
---|---|
Molecular Formula |
C13H6Cl3N |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
3,6,8-trichlorophenanthridine |
InChI |
InChI=1S/C13H6Cl3N/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6H |
InChI Key |
UJQGPWINWXPXCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=NC(=C2C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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